Cas no 895645-80-4 (2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

2-3-(4-Ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide is a specialized quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates an ethoxybenzenesulfonyl group, an ethyl-substituted quinoline core, and an N-phenylacetamide moiety, suggesting possible biological activity. The compound's design may offer advantages in selectivity and binding affinity due to its sulfonyl and acetamide functional groups, which are often associated with enhanced pharmacokinetic properties. Its quinoline scaffold is known for contributing to stability and bioavailability, making it a candidate for further investigation in drug development. The precise synthesis and characterization of this compound are critical for evaluating its utility in targeted therapeutic applications.
2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide structure
895645-80-4 structure
Product Name:2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
CAS No:895645-80-4
MF:C27H26N2O5S
MW:490.570745944977
CID:6553940
Update Time:2025-05-20

2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
    • 2-[3-(4-ethoxyphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide
    • Inchi: 1S/C27H26N2O5S/c1-3-19-10-15-24-23(16-19)27(31)25(35(32,33)22-13-11-21(12-14-22)34-4-2)17-29(24)18-26(30)28-20-8-6-5-7-9-20/h5-17H,3-4,18H2,1-2H3,(H,28,30)
    • InChI Key: OWRGYSJXVDVQED-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CN1C2=C(C=C(CC)C=C2)C(=O)C(S(C2=CC=C(OCC)C=C2)(=O)=O)=C1

2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Pricemore >>

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2-[3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
895645-80-4 90%+
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2-[3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
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Additional information on 2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

Research Briefing on 2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide (CAS: 895645-80-4)

In recent years, the compound 2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide (CAS: 895645-80-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological properties.

The compound, a quinoline derivative, has been investigated for its role as a modulator of specific biological pathways. Recent studies have highlighted its interaction with key protein targets, particularly in the context of inflammatory and oncological diseases. The ethoxybenzenesulfonyl moiety is believed to contribute to its binding affinity and selectivity, making it a promising candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed the synthetic route for 2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide, emphasizing the use of palladium-catalyzed cross-coupling reactions to achieve high yields and purity. The study also reported on the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

Pharmacological evaluations have demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cell proliferation and inflammation. In vitro assays revealed IC50 values in the nanomolar range, suggesting high efficacy. Furthermore, animal models of rheumatoid arthritis treated with the compound showed significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Despite these promising findings, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further optimization. Recent efforts have focused on structural modifications to enhance its drug-like properties while retaining its biological activity. Computational modeling studies have been employed to predict the impact of these modifications, providing a roadmap for future synthetic endeavors.

In conclusion, 2-3-(4-ethoxybenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide represents a compelling area of research in medicinal chemistry. Its unique structural features and biological activity make it a valuable candidate for the development of novel therapeutics. Ongoing studies aim to address its limitations and explore its full therapeutic potential, particularly in diseases with high unmet medical needs.

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